2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Overview
Description
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is characterized by a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a 2-methylpropyl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]ethan-1-one. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., base catalysts) are commonly used.
Major Products Formed:
Substitution: Substituted ethanones with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in modifying biological molecules and studying enzyme mechanisms. The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- 2-Bromo-1-phenylpropane
- 2-Bromo-4’-methylpropiophenone
- 2-Bromo-1-(4-dimethylamino)phenylethanone
Comparison: 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBVKCMLJPLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545967 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30095-48-8 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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